
1-Hexyl-4-(nonan-5-YL)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide is a chemical compound with the molecular formula C20H36BrN. It is a type of pyridinium salt, which is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridinium core substituted with hexyl and nonanyl groups.
Métodos De Preparación
The synthesis of 1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide typically involves the reaction of 4-(nonan-5-yl)pyridine with hexyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to enhance efficiency.
Análisis De Reacciones Químicas
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridinium ring, converting it to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, where nucleophiles such as hydroxide, cyanide, or thiolate ions replace the bromide ion, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: This compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as a drug delivery agent, particularly in targeting specific cells or tissues due to its ability to interact with biological membranes.
Industry: It is utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes, cell membranes, and nucleic acids. The pyridinium core can interact with negatively charged sites on proteins and nucleic acids, while the alkyl chains enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. This dual interaction can disrupt cellular processes, leading to antimicrobial effects or facilitating drug delivery.
Comparación Con Compuestos Similares
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide can be compared with other pyridinium salts such as:
1-Hexyl-4-(decyl)pyridin-1-ium bromide: Similar structure but with a decyl group instead of a nonanyl group, which may affect its lipophilicity and biological activity.
1-Hexyl-4-(octyl)pyridin-1-ium bromide: Contains an octyl group, leading to different physical and chemical properties.
1-Hexyl-4-(dodecyl)pyridin-1-ium bromide: Features a longer dodecyl chain, which can influence its solubility and interaction with biological membranes.
The uniqueness of this compound lies in its specific alkyl chain length, which balances lipophilicity and hydrophilicity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
676346-14-8 |
|---|---|
Fórmula molecular |
C20H36BrN |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-hexyl-4-nonan-5-ylpyridin-1-ium;bromide |
InChI |
InChI=1S/C20H36N.BrH/c1-4-7-10-11-16-21-17-14-20(15-18-21)19(12-8-5-2)13-9-6-3;/h14-15,17-19H,4-13,16H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
AYDMTZBFAOUHMA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[N+]1=CC=C(C=C1)C(CCCC)CCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


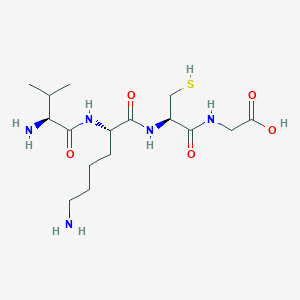
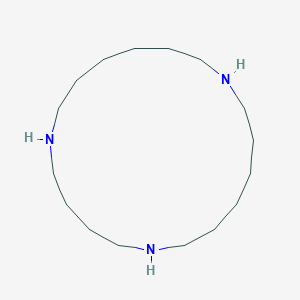
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
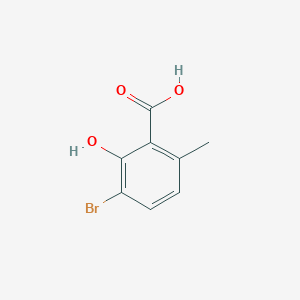
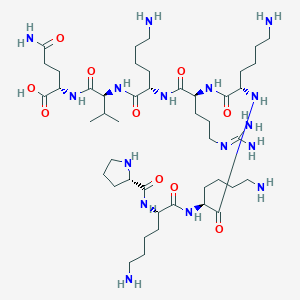
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
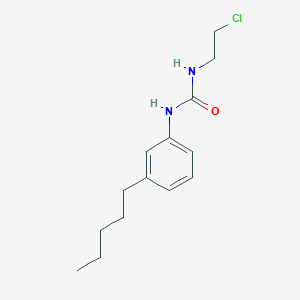
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
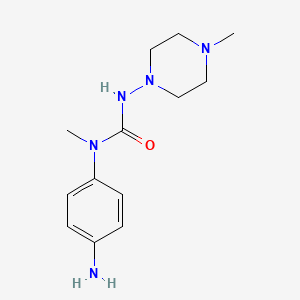
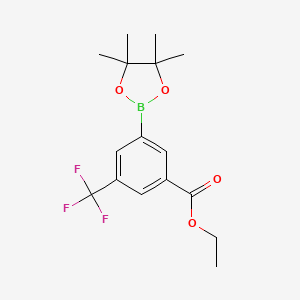
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
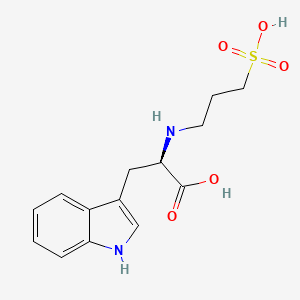
![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)
